molecular formula C8H11ClIN B3027516 (S)-1-(4-iodophenyl)ethanamine hydrochloride CAS No. 1308650-40-9

(S)-1-(4-iodophenyl)ethanamine hydrochloride

Cat. No.: B3027516
CAS No.: 1308650-40-9
M. Wt: 283.54
InChI Key: PZYFIOFVFANOJA-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-iodophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of an iodine atom on the phenyl ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-iodophenyl)ethanamine hydrochloride typically involves the iodination of a suitable precursor, followed by the introduction of the ethanamine group. One common method involves the use of 4-iodoaniline as a starting material, which undergoes a series of reactions including reduction and amination to yield the desired product. The reaction conditions often require the use of reducing agents such as sodium borohydride and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-iodophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanamines, imines, and oximes, depending on the specific reaction pathway and conditions employed .

Mechanism of Action

The mechanism of action of (S)-1-(4-iodophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the iodine atom enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-1-(4-iodophenyl)ethanamine hydrochloride include:

  • 4-Iodo-N,N-dimethylaniline
  • Para-Iodoamphetamine
  • 4-Iodobenzoic acid
  • 4-Iodophenol

Uniqueness

What sets this compound apart from these similar compounds is its chiral nature and the presence of the ethanamine group. These features confer unique chemical and biological properties, making it particularly useful in stereoselective synthesis and as a chiral ligand in asymmetric catalysis .

Properties

IUPAC Name

(1S)-1-(4-iodophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYFIOFVFANOJA-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-40-9
Record name Benzenemethanamine, 4-iodo-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308650-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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